molecular formula C13H15Cl2NO4 B3136045 Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate CAS No. 409127-35-1

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate

Cat. No.: B3136045
CAS No.: 409127-35-1
M. Wt: 320.16 g/mol
InChI Key: KXNKMOCFPSSXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a dichlorobenzoate ester. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate typically involves the protection of an amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature . The resulting Boc-protected amine is then reacted with methyl 2,6-dichlorobenzoate under suitable conditions to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoates.

    Deprotection: The major product is the free amine derivative of the compound.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate involves its reactivity as a protected amine. The Boc group provides stability during synthetic transformations and can be selectively removed to reveal the free amine, which can then participate in further reactions. The molecular targets and pathways involved depend on the specific application and the nature of the subsequent reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate is unique due to the presence of both the Boc-protected amine and the dichlorobenzoate ester, which confer distinct reactivity and stability properties. This combination makes it a valuable intermediate in various synthetic and research applications .

Properties

IUPAC Name

methyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4/c1-13(2,3)20-12(18)16-7-5-8(14)10(9(15)6-7)11(17)19-4/h5-6H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNKMOCFPSSXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1)Cl)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(tert-butoxycarbonylamino)-2,6-dichlorophenyl trifluoromethanesulfonate (14 g, 34 mmol), dppp (1.4 g, 3.4 mmol), Pd(OAc)2 (0.84 g, 3.4 mol) and Et3N (19.6 mL) in MeOH (112 mL) and DMF (224 mL) was refluxed under an atmosphere of carbon monoxide (10 atm) overnight. The reaction was concentrated under reduced pressure and the residue was purified by column chromatography on silica gel (petroleum ether/EtOAc 80:1) to give methyl 4-(tert-butoxy carbonylamino)-2,6-dichlorobenzoate (6.5 g, yield: 60%). 1H NMR (CDCl3, 400 MHz) δ 7.40 (s, 2H), 6.56 (brs, 1H), 3.94 (s, 3H), 1.51 (s, 9H).
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
19.6 mL
Type
reactant
Reaction Step One
Name
Quantity
112 mL
Type
solvent
Reaction Step One
Name
Quantity
224 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-((tert-butoxycarbonyl)amino)-2,6-dichlorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.